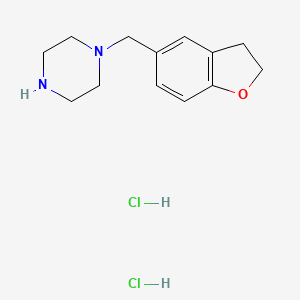

1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazine DiHCl

Description

1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazine dihydrochloride (CAS: 1052545-84-2) is a piperazine derivative featuring a 2,3-dihydrobenzofuran moiety methyl-linked to the piperazine ring. Its molecular formula is C₁₃H₂₀Cl₂N₂O, with a molecular weight of 291.22 g/mol . The dihydrobenzofuran core provides a rigid, oxygen-containing heterocyclic structure, while the dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications.

Properties

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.2ClH/c1-2-13-12(3-8-16-13)9-11(1)10-15-6-4-14-5-7-15;;/h1-2,9,14H,3-8,10H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZPWLXJYLXVQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CN3CCNCC3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazine DiHCl typically involves the reaction of 2,3-dihydrobenzofuran with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput. The process is designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazine DiHCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

The applications of 1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazine DiHCl are primarily focused on its potential as an anti-inflammatory agent and its role in histamine receptor research .

Scientific Research Applications

This compound, also known as 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperazine, is a chemical compound with the CAS No. 1052545-84-2 . It has a molecular weight of 291.22 and the molecular formula C13H20Cl2N2O .

Anti-Inflammatory Research

- Histamine Receptor Ligand: This compound is investigated as a ligand for histamine receptors, particularly H3R and H4R . These receptors are part of the G-protein-coupled receptor superfamily and are of therapeutic interest .

- ** selectivity:** Research indicates that 1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazine derivatives show affinity for H3R and H4R in the micromolar range, with a preference for H3R .

- Anti-inflammatory Properties: Studies, such as those using the phenyl-substituted compound LINS01005, have demonstrated anti-inflammatory activity in murine asthma models. This activity includes reducing eosinophil counts in bronchoalveolar lavage fluid and decreasing COX-2 expression .

- Asthma Treatment: Due to its anti-inflammatory properties, this compound is potentially valuable for developing novel treatments for asthma and other chronic inflammatory diseases .

Safety and Handling

- Hazard Statements: According to safety information, this compound may cause skin and eye irritation and may cause respiratory irritation .

- Precautionary Statements: It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and wash thoroughly after handling .

- Storage: Long-term storage should be in a cool, dry place .

- Research Use: This compound is intended for research and development use only and is not meant for use in foods, cosmetics, drugs, or consumer products .

Availability

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazine DiHCl involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Heterocyclic Core Influence : The dihydrobenzofuran core (target compound) offers moderate rigidity and lipophilicity compared to benzodioxin (more polar due to two oxygen atoms) or pyrazole (electron-deficient aromatic ring) .

- Substituent Positioning : Substitution at C5 (target compound) vs. C2 (compound 1d) alters steric accessibility for receptor binding .

- Salt Forms : Dihydrochloride salts (target compound, ) improve solubility over free bases (e.g., 2q in ).

Pharmacological Profiles

- Sigma-1 Receptor Ligands : Radioligand studies (e.g., [¹²⁵I]-E-IA-BF-PE-PIPZE) show that dihydrobenzofuran-containing compounds exhibit higher sigma-1 receptor affinity compared to dimethoxy-substituted analogs (e.g., [¹²⁵I]-E-IA-DM-PE-PIPZE) .

- 5-HT1A Antagonists : Benzodioxan-piperazine derivatives (e.g., 1-(2,3-dihydro-1,4-benzodioxan-5-yl)piperazine) demonstrate potent 5-HT1A antagonism, suggesting the target compound’s benzofuran core may similarly target serotonin receptors .

- Anti-Mycobacterial Activity : Pyrazole-piperazine derivatives (e.g., ) highlight the role of heterocyclic cores in antimicrobial activity, though the target compound’s efficacy remains unstudied.

Biological Activity

1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazine dihydrochloride (CAS No. 1052545-84-2) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial properties, cytotoxicity, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure features a piperazine ring linked to a benzofuran moiety, which may contribute to its biological properties. Its molecular formula is , and it possesses two hydrochloride groups, enhancing its solubility in aqueous environments.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazine DiHCl against various pathogens.

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 0.78 µg/mL |

| Staphylococcus aureus | 4–8 µg/mL |

| Escherichia coli | 6.5 µg/mL |

| Candida albicans | 250 µg/mL |

The compound demonstrated significant activity against Mycobacterium tuberculosis, with MIC values comparable to established treatments like ethambutol . Additionally, it exhibited moderate activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli.

Cytotoxicity Studies

Cytotoxicity assessments were conducted using the A549 human lung cancer cell line. The results indicated that the compound has a favorable safety profile.

Table 2: Cytotoxicity Results

| Compound | IC50 (µg/mL) | Selectivity Index (SI) |

|---|---|---|

| This compound | >50 | SI > 10 |

| Ethambutol | 15 | SI < 1 |

The selectivity index (SI) indicates that the compound is significantly less toxic to normal cells compared to its antimicrobial efficacy, suggesting its potential as a therapeutic agent with minimal side effects .

The biological activity of this compound may be attributed to its interaction with specific biological targets:

- Sigma Receptors : Research indicates that compounds similar to piperazine derivatives can modulate sigma receptors, which are implicated in various physiological processes including apoptosis and ion channel regulation .

- Antioxidant Properties : The presence of the benzofuran moiety may enhance the antioxidant capacity of the compound, contributing to its overall biological activity .

Case Studies

A notable study explored the synthesis and evaluation of piperazine-benzofuran hybrids, which included variations of the compound . These hybrids demonstrated potent anti-tubercular activity and low cytotoxicity, reinforcing the therapeutic potential of piperazine derivatives in treating resistant bacterial infections .

Q & A

Q. What are the optimized synthetic routes for 1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazine DiHCl, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 1,4-benzodioxan-5-amine and bis(2-chloroethyl)amine hydrochloride in chlorobenzene under reflux conditions. Post-reaction purification via alumina column chromatography (hexane:acetone = 5:1) achieves ~84% yield . Optimizing reaction time, solvent choice (e.g., chlorobenzene vs. toluene), and stoichiometric ratios of reagents can enhance yields. Monitoring via TLC (alumina plates, CH₂Cl₂:MeOH = 10:1, Rf = 0.55) ensures reaction completion .

Q. How is structural confirmation and purity assessment performed post-synthesis?

- Methodological Answer : Use NMR (500 MHz, CDCl₃) and NMR (126 MHz, CDCl₃) to verify proton environments and carbon frameworks, respectively. For purity, combine TLC with alumina plates and HPLC-MS to detect impurities (<1%). Cross-reference with reference standards (e.g., 1-(3-chlorophenyl)piperazine hydrochloride) to validate chromatographic retention times and spectral data .

Q. What preliminary assays are recommended to evaluate its pharmacological activity?

- Methodological Answer : Conduct radioligand binding assays (e.g., 5-HT1A receptors in rat brain homogenates). Use -8-OH-DPAT as a tracer and measure inhibition constants () to assess affinity. Preliminary screens should include selectivity panels (e.g., 5-HT2A, D2 receptors) to rule off-target effects. Lipophilicity (clogP) should be calculated to correlate with values .

Advanced Research Questions

Q. How do structural modifications at the benzofuran or piperazine moieties influence 5-HT1A receptor affinity and selectivity?

- Methodological Answer : Introduce substituents (e.g., electron-withdrawing groups on benzofuran) and assess shifts. For example, enlargement of the cyclic ring system (e.g., maleimidoethyl derivatives) increases affinity due to enhanced lipophilicity and steric complementarity with the receptor pocket. Use molecular docking (e.g., AutoDock Vina) to model interactions and validate with in vitro binding data .

Q. How can contradictions between in vitro binding data and in vivo efficacy be resolved?

- Methodological Answer : Address discrepancies by evaluating pharmacokinetic parameters (e.g., BBB permeability via P-gp efflux assays) and metabolite stability (e.g., liver microsome studies). For behavioral assays (e.g., rat discriminative stimulus models), ensure dose-response alignment with in vitro values. Adjust formulations (e.g., salt forms) to improve bioavailability .

Q. What advanced techniques characterize degradation products under accelerated stability conditions?

- Methodological Answer : Use HPLC-MS with C18 columns (gradient elution: 0.1% formic acid in H₂O:MeCN) to profile degradation. Forced degradation (e.g., 40°C/75% RH for 4 weeks) identifies hydrolytic or oxidative byproducts. Compare with impurity standards (e.g., 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride) to quantify degradation pathways .

Q. What strategies optimize salt formation (e.g., diHCl) for enhanced crystallinity and stability?

- Methodological Answer : Screen counterions (e.g., HCl, maleate) via solvent evaporation or anti-solvent crystallization. Monitor crystal morphology (PXRD) and hygroscopicity (DVS). For diHCl salts, ensure stoichiometric equivalence (2:1 molar ratio) using potentiometric titration. Stability studies (25°C/60% RH) confirm salt integrity over time .

Contradictions and Methodological Considerations

- Synthetic Yield Variability : reports 84% yield using alumina chromatography, but alternative methods (e.g., silica gel) may reduce costs at the expense of purity .

- Receptor Selectivity : While emphasizes 5-HT1A affinity, piperazines often exhibit polypharmacology (e.g., σ1 receptor binding). Include broad receptor panels to avoid misinterpretation .

- Degradation Pathways : Impurity profiles in suggest chloro derivatives as common byproducts, necessitating stringent control of reaction pH and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.